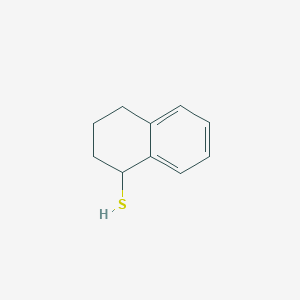

1,2,3,4-四氢萘-1-硫醇

描述

1,2,3,4-Tetrahydronaphthalene-1-thiol is not directly mentioned in the provided papers; however, the papers discuss various derivatives and related compounds of tetrahydronaphthalene. These compounds are of interest due to their potential applications in pharmacology, organic synthesis, and materials science. For instance, derivatives of tetrahydronaphthalene have been explored for their neuromodulatory activity , as intermediates in organic synthesis , and for their unique molecular structures . Additionally, the self-assembly properties of tetrahydronaphthalene molecules have been studied, revealing chiral two-dimensional structures .

Synthesis Analysis

The synthesis of tetrahydronaphthalene derivatives involves various chemical reactions. For example, the one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with mercaptoacetic acid and arenealdehydes leads to the formation of 1,3-thiazolidin-4-ones . Another derivative, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized from naphthalene-2,3-diol through a seven-step process involving methylation, Friedel-Crafts acylation, and Birch reduction . The synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene was achieved using halogenation and Friedel-Crafts alkylation .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been characterized using various techniques. X-ray crystallography was used to determine the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, revealing a "twist-boat" conformation . The atropisomerism phenomenon was observed in several 1,3-thiazolidin-4-ones, with the more stable isomer having the tetrahydronaphthalene portion below the five-ring plane .

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives undergo a range of chemical reactions. The cyclodimerization of 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene results in the formation of a complex dimer structure . The asymmetric reduction of 1,2,3,4-tetrahydronaphthalene-1,4-dione has been studied, leading to efficient desymmetrization using chiral catalysts . Additionally, photoinduced electrocyclization-dehydrogenation reactions were used to synthesize a new π-conjugated system .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structures. The stability of these compounds against molecular oxygen varies, as demonstrated by the high stability of tetrathieno[2,3-a:3',2'-c:2",3"-f:3",2"-h]naphthalene . The self-assembly properties of 1,2,3,4-tetrahydronaphthalene molecules have been explored, showing the formation of chiral close-packed herringbone structures and porous pinwheel nanoarchitectures .

科学研究应用

绿色化学和合成应用

1,2,3,4-四氢萘-1-硫醇已在绿色化学领域进行了探索。Damera和Pagadala(2023年)的研究说明了通过一种环境友好的研钵研钵研磨技术构建多官能苯的用途。该方法强调合成具有良好兼容性的生物活性分子,并涉及用于药物样性质和治疗友好性的计算研究(Damera & Pagadala, 2023)。

自组装和纳米结构

已经研究了1,2,3,4-四氢萘分子的自组装性质。Silly、Ausset和Sun(2017年)发现该分子在石墨表面形成手性紧密排列的鱼骨结构和手性多孔风车纳米结构。该研究突显了其在创建复杂和精确纳米结构中的潜力(Silly, Ausset, & Sun, 2017)。

液相氧化中的催化

Imamura等人(1976年)探讨了1,2,3,4-四氢萘在氧化过程中的作用,特别是在存在醋酸铜(II)的情况下氧化时。他们的发现有助于理解有机化学中的催化作用和液相氧化的机制(Imamura等人,1976年)。

燃料和燃烧研究中的应用

Raza等人(2020年)对四氢萘/空气混合物的点火延迟进行了研究,突出了其在理解燃料燃烧和制定交通燃料替代品方面的相关性。该研究提供了关于不同条件下四氢萘的化学动力学的见解,有助于能源和燃烧研究的广泛领域(Raza et al., 2020)。

手性辅助在不对称反应中的应用

Orsini等人(2005年)报道了用作Reformatsky型反应中手性辅助剂的1,2,3,4-四氢萘衍生物的合成。这种应用在不对称合成领域中具有重要意义,是有机化学和药物开发的关键方面(Orsini et al., 2005)。

光溴化和光化学反应

Zong等人(2002年)探讨了四氢萘与N-溴代琥珀酰亚胺的光化学反应,揭示了其在光溴化和其他光化学过程中的潜力。这类研究对于理解光诱导化学反应至关重要(Zong et al., 2002)。

安全和危害

属性

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLBYXJQNPUFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550262 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydronaphthalene-1-thiol | |

CAS RN |

103324-34-1 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)